Cefamandole

Description

This compound is also known as cephamandole. It is a parenterally administered broad-spectrum cephalosporin antibiotic. It is generally formulated as a formate ester, [this compound nafate]. It is no longer marketed in the United States.

This compound has been reported in Apis cerana with data available.

This compound is a second-generation cephalosporin antibiotic with bactericidal activity. This compound is active against Haemophilus and gram-negative bacilli susceptible to other cephalosporins. It is also active against many strains resistant to other cephalosporins, such as Enterobacter species and indole-positive Proteus species.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.

Semisynthetic wide-spectrum cephalosporin with prolonged action, probably due to beta-lactamase resistance. It is used also as the nafate.

See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...

Structure

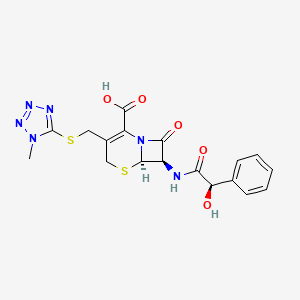

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCFLKTBJRLHI-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022750 | |

| Record name | Cefamandole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.81e-01 g/L | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34444-01-4, 30034-03-8 | |

| Record name | Cefamandole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34444-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefamandole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034444014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefamandole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefamandole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAMANDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CKP8C2LLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-184 | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Cefamandole's Assault on Bacterial Cell Walls: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cefamandole, a second-generation cephalosporin antibiotic, with a specific focus on its interaction with bacterial cell walls. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). This binding inactivates the transpeptidase activity of these enzymes, which is crucial for the cross-linking of peptidoglycan chains, the primary structural component of the bacterial cell wall. The disruption of this process leads to a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. This guide will delve into the specifics of this mechanism, presenting quantitative data on binding affinities and antibacterial efficacy, detailed experimental protocols, and visual representations of the key pathways involved.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The fundamental mechanism of this compound's antibacterial activity lies in its ability to interfere with the final step of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its synthesis is a complex process involving several enzymes. This compound specifically targets and acylates the serine residue in the active site of PBPs, rendering them inactive.[4] These PBPs are membrane-bound enzymes that catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptidoglycan strands.[1] By inhibiting this crucial step, this compound effectively weakens the cell wall, leading to the formation of structurally unsound peptidoglycan.[1] This compromised cell wall can no longer protect the bacterium from the high internal osmotic pressure, leading to cell lysis and death.[1][4]

Quantitative Analysis of this compound's Efficacy

The effectiveness of this compound can be quantified through its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

Table 1: Penicillin-Binding Protein Affinity of this compound

| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (IC50 in µg/mL) |

| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | Data not available |

| Staphylococcus aureus | PBP1, PBP2, PBP3, PBP4 | Data not available |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP2a | Significantly higher than methicillin (>40x)[5] |

Note: The table will be updated as more specific quantitative data becomes publicly available.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a broad spectrum of clinically relevant bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | 6.25 (inhibits >90% of isolates)[6] |

| Staphylococcus aureus | - | - | 0.39 (inhibits 95% of isolates)[6] |

| Haemophilus influenzae (β-lactamase negative) | 0.4 (Median MBC)[7] | - | - |

| Haemophilus influenzae (β-lactamase positive) | 0.8 (Median MBC)[7] | - | - |

| Klebsiella pneumoniae | - | - | 6.25 (inhibits 69% of isolates)[6] |

| Enterobacter spp. | - | - | 1 - 8 (agar dilution)[1] |

| Serratia marcescens | - | - | ≤25 (susceptible)[8] |

| Proteus mirabilis | - | - | 6.25 (inhibits >90% of isolates)[6] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the desired final inoculum concentration in the wells.

-

Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate, leaving a growth control well with no antibiotic.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL)

-

This compound solutions of varying concentrations

-

SDS-PAGE apparatus

-

Fluorography or autoradiography equipment

Procedure:

-

Incubation: Incubate the bacterial membrane preparations with various concentrations of this compound for a specific period to allow for binding to the PBPs.

-

Competitive Labeling: Add the labeled penicillin to the mixture and incubate further. The labeled penicillin will bind to any PBPs not already occupied by this compound.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the labeled PBPs using fluorography or autoradiography.

-

Quantification: Quantify the intensity of the labeled PBP bands. The concentration of this compound that inhibits 50% of the labeled penicillin binding is the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Susceptibility of Enterobacter to this compound: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicenter surveillance of antimicrobial resistance in Serratia marcescens in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 5. The impact of penicillinase on this compound treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Failure of this compound in treatment of meningitis due to Haemophilus influenzae type b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Cefamandole's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin antibiotic with a notable spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of this compound's efficacy against Gram-positive bacteria, focusing on its mechanism of action, in vitro activity, and the methodologies used to determine its antibacterial spectrum. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference leads to a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]

The following diagram illustrates the mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a range of Gram-positive cocci. It is particularly effective against Staphylococcus aureus (including penicillinase-producing strains) and various Streptococcus species.[5][6][7] However, it is generally not effective against enterococci, such as Enterococcus faecalis.[5][7]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several Gram-positive bacteria, compiled from various studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacterium | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible) | 540 | - | - | ≤0.39 (95% inhibited) | [6] |

| Staphylococcus aureus (Penicillin G-Resistant) | - | - | - | - | [5][7] |

| Staphylococcus aureus (Methicillin-Resistant) | 118 | - | - | - | [8] |

| Streptococcus milleri group | 100 | 0.25 | 0.5 | - | [9] |

| Streptococcus pyogenes (Group A) | - | - | - | ≤0.125 | [7] |

| Streptococcus pneumoniae | - | - | - | ≤0.18 | [7] |

| Streptococcus viridans | - | - | - | - | [7] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of this compound's in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar dilution. These methods are crucial for assessing the susceptibility of bacterial isolates to the antibiotic.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution:

Detailed Steps:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and then serially diluted in a cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating varying concentrations of the antibiotic into molten agar, which is then poured into Petri dishes.

Detailed Steps:

-

Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared. A series of dilutions are then made and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Preparation of Bacterial Inoculum: As with the broth microdilution method, a standardized bacterial inoculum equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on a single plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Resistance Mechanisms in Gram-Positive Bacteria

Resistance to this compound in Gram-positive bacteria can emerge through several mechanisms. The most significant of these is the alteration of the target PBPs.

Logical Relationship of Resistance Development:

In methicillin-resistant Staphylococcus aureus (MRSA), resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound. Consequently, even in the presence of the antibiotic, PBP2a can continue to catalyze the synthesis of the cell wall, leading to resistance. While some studies have shown in vitro activity of this compound against MRSA, its clinical efficacy can be unpredictable.[8]

Conclusion

This compound demonstrates a potent in vitro antibacterial spectrum against many clinically relevant Gram-positive bacteria, particularly Staphylococcus and Streptococcus species. Its mechanism of action, centered on the inhibition of cell wall synthesis via PBP binding, is a well-established paradigm for β-lactam antibiotics. The standardized methodologies for MIC determination, such as broth and agar dilution, are essential for accurately assessing its activity and guiding clinical use. Understanding the mechanisms of resistance, primarily through the alteration of PBPs, is critical for ongoing drug development efforts and for optimizing the therapeutic application of this compound in the face of evolving bacterial resistance. This guide provides a foundational technical overview for professionals engaged in the continued exploration and application of this important antibiotic.

References

- 1. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Nafate? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Effectiveness of this compound against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Cefamandole: An In-Depth Profile of its Activity Against Gram-Negative Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefamandole is a second-generation cephalosporin antibiotic noted for its broad spectrum of activity against a range of bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of this compound's efficacy against Gram-negative bacteria, consolidating in vitro susceptibility data, detailing common experimental methodologies for its evaluation, and illustrating its mechanism of action. This document is intended to serve as a core resource for professionals in the fields of microbiology, infectious disease research, and antibiotic development.

Mechanism of Action

Like other beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[5][6] These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[3]

By binding to and acylating the active site of PBPs, this compound blocks their transpeptidase activity.[3][7] This action prevents the cross-linking of peptidoglycan chains, which compromises the cell wall's structural integrity. The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][6] this compound's enhanced activity against certain Gram-negative bacteria, compared to first-generation cephalosporins, is attributed to its greater resistance to hydrolysis by some beta-lactamases and its ability to penetrate the outer membrane of these organisms.[3][4]

In Vitro Spectrum of Activity

This compound demonstrates significant in vitro activity against a wide array of Gram-negative bacilli, particularly species of Escherichia coli, Klebsiella, Proteus mirabilis, and Haemophilus influenzae.[2][8] Its efficacy is notably greater than first-generation cephalosporins against these organisms.[9][10] this compound is also active against many strains of Enterobacter and indole-positive Proteus that are often resistant to other cephalosporins.[11][12] However, like most cephalosporins of its generation, it lacks useful activity against Pseudomonas species.[2][10]

A significant factor influencing its in vitro performance is the inoculum effect, where an increase in the bacterial load can lead to a notable rise in the Minimum Inhibitory Concentration (MIC).[9][13] This effect is particularly pronounced with species such as Enterobacter and indole-positive Proteus.[10]

Data Presentation: MIC Values for Gram-Negative Bacteria

The following table summarizes the in vitro susceptibility of various Gram-negative bacteria to this compound, compiled from several studies.

| Gram-Negative Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 54 | 0.8 - 12.5 | 3.1 | 6.2 | [14] |

| Escherichia coli | 139 | 0.4 - >100 | 1.6 | 12.5 | [9] |

| Klebsiella pneumoniae | 61 | 0.4 - >100 | 0.8 | 6.2 | [9] |

| Klebsiella pneumoniae | 42 | 0.4 - 25 | 3.1 | 12.5 | [14] |

| Proteus mirabilis | 55 | 0.2 - 25 | 0.8 | 3.1 | [9] |

| Proteus mirabilis | 34 | 0.4 - 12.5 | 3.1 | 6.2 | [14] |

| Enterobacter spp. | 50 | 0.4 - >100 | 3.1 | >100 | [9] |

| Enterobacter spp. | 41 | 1.6 - >100 | 12.5 | >100 | [14] |

| Haemophilus influenzae | 50 | ≤0.05 - 0.8 | 0.2 | 0.4 | [9] |

| Indole-positive Proteus | 42 | 0.4 - >100 | 6.2 | >100 | [14] |

Note: MIC values can vary based on the specific strains tested and the methodology used.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is typically performed using standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.

Detailed Methodology: Agar Dilution

-

Medium Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions, autoclaved, and cooled to 45-50°C in a water bath.

-

Antibiotic Dilution: A stock solution of this compound is prepared. Serial twofold dilutions are made to achieve the desired final concentrations. A specific volume of each antibiotic dilution is added to molten agar, mixed thoroughly, and poured into sterile petri dishes.

-

Inoculum Preparation:

-

Bacterial isolates are grown overnight on an appropriate agar medium.

-

Several colonies are transferred to a sterile broth (e.g., Trypticase soy broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is then diluted (typically 1:10) to yield a final concentration of 10⁷ CFU/mL.

-

-

Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared antibiotic-containing agar plates using an inoculator that delivers a final inoculum of approximately 10⁴ CFU per spot.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism on the agar plate. A faint haze or a single colony is disregarded.

Conclusion

This compound remains a significant cephalosporin with a valuable spectrum of activity against many clinically important Gram-negative bacteria. Its efficacy against E. coli, K. pneumoniae, P. mirabilis, and H. influenzae, including some strains resistant to earlier antibiotics, underscores its utility. However, the observed inoculum effect and its inherent resistance in Pseudomonas species are critical considerations for drug development professionals and researchers. The standardized protocols outlined herein are essential for the accurate and reproducible assessment of its antibacterial potency, providing a solid foundation for further investigation and comparative analysis in the ongoing development of antimicrobial agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Nafate? [synapse.patsnap.com]

- 4. What is this compound Nafate used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Humanitas.net [humanitas.net]

- 8. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Cephalosporin Antibiotic with an Unusually Wide Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of this compound, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of this compound and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. This compound in the treatment of infections due to Enterobacter and indole-positive Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefamandole's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). Understanding the specific binding affinities of this compound for various PBPs across different bacterial species is crucial for elucidating its spectrum of activity, predicting potential resistance mechanisms, and guiding the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound's binding affinity to PBPs, detailed experimental protocols for its measurement, and a visualization of the typical experimental workflow.

This compound's Mechanism of Action at the Molecular Level

The fundamental mechanism of action for this compound, like other β-lactam antibiotics, involves the acylation of the active site serine residue within the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, thereby preventing the cross-linking of peptidoglycan chains, which is the final and essential step in bacterial cell wall biosynthesis. The compromised integrity of the cell wall leads to cell lysis and bacterial death. The efficacy of this compound against a particular bacterium is, therefore, heavily dependent on its ability to access and bind to the organism's essential PBPs.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit the binding of a labeled penicillin derivative to a specific PBP by 50%. The following tables summarize the available quantitative data for the binding of this compound to PBPs in key bacterial species.

Table 1: this compound Binding Affinity to Escherichia coli K-12 PBPs

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 1.5 |

| PBP 1b | >100 |

| PBP 2 | 100 |

| PBP 3 | 0.1 |

| PBP 4 | 1.0 |

| PBP 5 | 2.5 |

| PBP 6 | 2.5 |

Table 2: this compound Binding Affinity to Staphylococcus aureus PBPs

| Penicillin-Binding Protein (PBP) | Binding Affinity Data |

| PBP 2a (in MRSA) | This compound has been reported to have a ≥40 times greater affinity for PBP 2A than methicillin[1]. |

| Other PBPs | Specific IC50 values for this compound against other S. aureus PBPs are not readily available in the reviewed literature. However, it is known to be active against S. aureus[2]. |

Table 3: this compound Binding Affinity to Other Clinically Relevant Bacteria

| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity Data |

| Coagulase-Negative Staphylococci (methicillin-resistant) | PBP 2' (similar to PBP 2a) | Exhibits low affinity. |

| Streptococcus pneumoniae | Not specified | Quantitative data for this compound is not readily available in the reviewed literature. For comparison, other cephalosporins like cefuroxime show selectivity for PBP2x, while cefoxitin and cephalexin are selective for PBP3 in this organism[1]. |

| Pseudomonas aeruginosa | Not specified | Quantitative data for this compound is not readily available in the reviewed literature. In general, cephalosporins show the greatest affinity for PBP1a and PBP3 in P. aeruginosa[3]. |

Experimental Protocols for Determining PBP Binding Affinity

The determination of a β-lactam's binding affinity for specific PBPs is most commonly achieved through competitive binding assays. These assays measure the ability of the unlabeled test antibiotic (e.g., this compound) to compete with a labeled penicillin derivative (either radioactive or fluorescent) for binding to PBPs within a bacterial membrane preparation or in whole cells.

Key Experimental Method: Competitive Binding Assay with a Fluorescent Penicillin Derivative

This method is widely used due to its sensitivity and avoidance of radioactive materials.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation. c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). d. Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press. e. Centrifuge the lysate at low speed to remove unbroken cells and cellular debris. f. Pellet the bacterial membranes from the supernatant by ultracentrifugation. g. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay: a. Aliquots of the membrane preparation are pre-incubated with serial dilutions of this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). A control sample with no this compound is included. b. A fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin™ FL (a derivative of penicillin V), is added to each reaction mixture. c. The incubation is continued for a further set period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs. d. The binding reaction is stopped, often by the addition of a sample buffer containing SDS.

3. Visualization and Quantification: a. The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The gel is visualized using a fluorescence imager to detect the bands corresponding to the PBPs labeled with the fluorescent penicillin. c. The intensity of the fluorescent signal for each PBP band is quantified using densitometry software. d. The percentage of inhibition of fluorescent penicillin binding by this compound is calculated for each PBP at each concentration of this compound, relative to the control sample. e. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Competitive PBP Binding Assay

Caption: Workflow for determining PBP binding affinity using a competitive assay.

Logical Relationship of this compound's Action

Caption: this compound's mechanism of action leading to bacterial cell death.

Conclusion

The binding affinity of this compound to the various PBPs of a given bacterial species is a critical determinant of its antibacterial efficacy. While quantitative data for E. coli is available and indicates a particularly high affinity for PBP 3, further research is needed to establish a comprehensive profile of this compound's PBP binding affinities across a wider range of clinically important pathogens, including S. aureus, S. pneumoniae, and P. aeruginosa. The standardized competitive binding assays detailed in this guide provide a robust framework for generating such valuable data, which is essential for optimizing the use of existing β-lactam antibiotics and for the rational design of future antimicrobial therapies.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic: Early In Vitro Efficacy of Cefamandole

A Technical Deep Dive for Drug Discovery Professionals

Cefamandole, a second-generation cephalosporin, emerged in the 1970s as a promising weapon in the fight against bacterial infections. Its broad spectrum of activity, particularly against a range of Gram-positive and Gram-negative organisms, marked a significant advancement in antibiotic therapy. This technical guide delves into the foundational in vitro studies that first illuminated this compound's potent antibacterial efficacy, providing researchers and drug development professionals with a detailed overview of its initial discovery and characterization.

Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)

The initial in vitro evaluation of this compound focused on determining its Minimum Inhibitory Concentration (MIC) against a wide array of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. These early studies demonstrated this compound's potent activity against many strains that were resistant to other cephalosporins available at the time.[1]

The following tables summarize the in vitro susceptibility data for this compound against various Gram-positive and Gram-negative bacteria as reported in early publications.

Table 1: In Vitro Activity of this compound against Gram-Positive Cocci

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC for 95% of Isolates (µg/mL) |

| Staphylococcus aureus | 540 (pooled) | Not Specified | 0.39[2][3] |

| Penicillin G-resistant Staphylococcus aureus | Not Specified | Highly Susceptible | Not Specified[4][5] |

| Streptococcus species | Not Specified | Extremely Susceptible | Not Specified[4] |

| Streptococcus faecalis (Enterococcus) | Not Specified | Resistant | Not Specified[4][5] |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacilli

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | % Inhibited at 6.25 µg/mL |

| Escherichia coli | 540 (pooled) | Not Specified | >90%[2][3] |

| Klebsiella pneumoniae | 540 (pooled) | Not Specified | 69%[2][3] |

| Proteus mirabilis | 540 (pooled) | Not Specified | >90%[2][3] |

| Indole-positive Proteus spp. | 540 (pooled) | Not Specified | 31%[2][3] |

| Enterobacter spp. | 540 (pooled) | Not Specified | 31%[2][3] |

| Haemophilus influenzae | Not Specified | Very Susceptible | Not Specified[4][5] |

| Pseudomonas aeruginosa | Not Specified | Resistant | Not Specified[4][5] |

| Salmonella typhi (including ampicillin- and chloramphenicol-resistant strains) | Not Specified | Inhibited by low concentrations | Not Specified[4] |

It is important to note that a marked inoculum effect was observed with some organisms, particularly Enterobacter species and indole-positive Proteus species, where the MICs increased with a larger bacterial inoculum.[1][5] Furthermore, for many of these organisms, the minimal bactericidal concentrations (MBCs) were found to be considerably higher than the MICs.[1]

Experimental Protocols: A Look into the Methodology

The pioneering in vitro studies of this compound's efficacy relied on established antimicrobial susceptibility testing methods. The following protocols are a composite of the methodologies described in the early literature.

Antimicrobial Susceptibility Testing

The in vitro activity of this compound was primarily determined using broth and agar dilution methods.

-

Broth Dilution Method:

-

Preparation of Antibiotic Concentrations: Serial twofold dilutions of this compound were prepared in a suitable broth medium, such as Mueller-Hinton broth or nutrient broth.[6][7]

-

Inoculum Preparation: Bacterial isolates were cultured overnight and then diluted to achieve a standardized inoculum size, typically around 105 to 106 colony-forming units (CFU) per milliliter.[6][7]

-

Incubation: The prepared antibiotic dilutions were inoculated with the standardized bacterial suspension. The tests were then incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that showed no visible turbidity or growth.

-

-

Agar Dilution Method:

-

Preparation of Antibiotic Plates: Serial twofold dilutions of this compound were incorporated into molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.[6][7]

-

Inoculum Application: Standardized bacterial suspensions were applied to the surface of the agar plates.

-

Incubation: The plates were incubated under suitable conditions for 18-24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that inhibited the visible growth of the bacteria on the agar surface.

-

It was noted in some studies that the apparent in vitro activity of this compound, particularly against Enterobacter aerogenes, was more pronounced in agar-based tests compared to broth-based assays.[6][7]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the molecular mechanism of this compound's action, the following diagrams are provided.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Mechanism of action of this compound, illustrating the inhibition of bacterial cell wall synthesis.

Mechanism of Action: Halting Cell Wall Construction

The bactericidal action of this compound, like other β-lactam antibiotics, is a result of its ability to inhibit the synthesis of the bacterial cell wall.[8][9][10] The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound penetrates the bacterial cell and specifically binds to essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial cell wall.[9][11]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, which are crucial for the final step of peptidoglycan synthesis – the cross-linking of peptide chains.[8]

-

Weakened Cell Wall and Lysis: The inhibition of peptidoglycan cross-linking leads to a structurally weakened cell wall. The bacterium is then unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[8][11]

Conclusion

The early in vitro studies of this compound laid a robust foundation for its clinical development and use. The quantitative data from MIC testing clearly demonstrated its potent and broad-spectrum activity against a multitude of clinically significant bacteria. The well-defined experimental protocols used in these initial evaluations provided the necessary evidence of its potential as an effective therapeutic agent. Furthermore, the elucidation of its mechanism of action, the targeted inhibition of bacterial cell wall synthesis, provided a clear rationale for its bactericidal effects. For today's researchers, these foundational studies offer valuable insights into the process of antibiotic discovery and the rigorous in vitro characterization required to bring a new drug to the forefront of infectious disease treatment.

References

- 1. Antibacterial activity of this compound, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of cefoxitin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Cefoxitin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Nafate? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cefamandole: A Technical Guide to its Classification as a Second-Generation Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefamandole is a parenteral β-lactam antibiotic classified as a second-generation cephalosporin. This classification is predicated on its chemical structure, spectrum of antimicrobial activity, and relative stability to certain β-lactamases. This technical guide provides an in-depth analysis of the scientific principles and experimental data that substantiate this compound's placement within the cephalosporin generational framework. It will detail its mechanism of action, encompassing its interaction with penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis. Furthermore, this guide will present quantitative data on its in vitro activity, pharmacokinetic and pharmacodynamic properties, and the experimental protocols utilized to ascertain these characteristics.

Introduction: The Generational Classification of Cephalosporins

The classification of cephalosporins into "generations" is a convention based primarily on their spectrum of antimicrobial activity, particularly against Gram-negative bacteria.[1][2] This system provides a framework for clinicians and researchers to understand the evolution of these antibiotics and their appropriate therapeutic applications.

-

First-Generation: Exhibit excellent activity against Gram-positive cocci (e.g., Staphylococcus and Streptococcus species) and modest activity against a limited number of Gram-negative bacteria.[1]

-

Second-Generation: Generally retain robust activity against Gram-positive organisms while demonstrating an expanded spectrum against Gram-negative bacteria compared to the first generation.[3][4] This includes increased activity against organisms such as Haemophilus influenzae, Enterobacter species, and some anaerobes.[5][6] this compound is a prominent member of this class.[7][8]

-

Third-Generation: Possess a broader spectrum of activity against Gram-negative bacteria, including many members of the Enterobacteriaceae family, but often have diminished activity against Gram-positive cocci compared to first-generation agents.[1][9]

-

Fourth-Generation: Feature a broad spectrum of activity, combining the Gram-positive activity of first-generation agents with the extensive Gram-negative coverage of third-generation cephalosporins.[10]

-

Fifth-Generation: Are characterized by their activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]

The following diagram illustrates the logical relationship leading to this compound's classification.

Caption: this compound's second-generation classification rationale.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis. The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall.

The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs.[3] This binding is irreversible and inactivates the enzyme.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a process known as transpeptidation. This cross-linking is essential for the structural integrity and rigidity of the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: this compound inhibits cell wall synthesis leading to cell lysis.

In Vitro Activity of this compound

This compound demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[7] Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1.0 |

| Staphylococcus epidermidis | 0.5 | 2.0 |

| Streptococcus pneumoniae | 0.12 | 0.5 |

| Streptococcus pyogenes (Group A) | ≤0.12 | 0.25 |

| Streptococcus agalactiae (Group B) | 0.25 | 0.5 |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 2.0 | 8.0 |

| Klebsiella pneumoniae | 1.0 | 4.0 |

| Proteus mirabilis | 1.0 | 4.0 |

| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1.0 |

| Haemophilus influenzae (β-lactamase positive) | 1.0 | 2.0 |

| Enterobacter aerogenes | 2.0 | 16.0 |

| Enterobacter cloacae | 4.0 | >32.0 |

Pharmacokinetic and Pharmacodynamic Properties

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound is crucial for its effective clinical use.

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Protein Binding | ~74-78% |

| Half-life | 0.5 - 1.2 hours |

| Excretion | Primarily renal (via glomerular filtration and tubular secretion) |

| Volume of Distribution | 0.16 L/kg |

The primary pharmacodynamic index for cephalosporins is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).

Experimental Protocols

The classification and characterization of this compound are based on standardized laboratory procedures. The following sections provide an overview of the key experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution

The determination of MIC values is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is inoculated into a series of microplate wells containing serial twofold dilutions of this compound. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits growth.

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Microdilution Plates: Serial twofold dilutions of this compound are prepared in 96-well microtiter plates using CAMHB.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

The following diagram illustrates the experimental workflow for broth microdilution.

References

- 1. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. researchgate.net [researchgate.net]

- 4. en.iacld.com [en.iacld.com]

- 5. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. The impact of penicillinase on this compound treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Experimental infections for the evaluation of beta-lactamase resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for determining Cefamandole MIC (Minimum Inhibitory Concentration)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in antimicrobial susceptibility testing (AST). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Methods

The core principle of both broth microdilution and agar dilution methods is to expose a standardized bacterial inoculum to a range of this compound concentrations. After a specified incubation period, the lowest concentration of this compound that inhibits visible bacterial growth is recorded as the MIC.

Materials and Reagents

-

This compound nafate powder (analytical grade)

-

Sterile distilled water or a buffer recommended by the manufacturer for reconstitution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Bacterial strains for testing

-

Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Incubator (35 ± 2 °C)

-

Micropipettes and sterile tips

-

Spectrophotometer or densitometer

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is crucial for accurate MIC determination. This compound nafate is the recommended form for susceptibility testing and is soluble in water.

Protocol:

-

Weighing: Accurately weigh the required amount of this compound nafate powder based on its potency, as stated by the manufacturer. Use the following formula to calculate the amount of powder needed:

-

Dissolving: Dissolve the weighed powder in sterile distilled water to achieve a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).

-

Sterilization: If necessary, sterilize the stock solution by membrane filtration using a 0.22 µm filter.

-

Storage: Aliquot the stock solution into sterile cryovials and store at -60°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate.

Protocol:

-

Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying this compound concentrations in each well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 4-5 fresh colonies grown on a non-selective agar plate. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in sterile saline to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension within 15 minutes of its preparation. This will bring the final volume in each well to 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated CAMHB without any this compound.

-

Sterility Control: A well containing 100 µL of uninoculated CAMHB.

-

-

Incubation: Seal the microtiter plates to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

In this method, this compound is incorporated into the agar medium at various concentrations.

Protocol:

-

Agar Plate Preparation: Prepare molten MHA and cool it to 45-50 °C in a water bath. Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.

-

Inoculation: Spot-inoculate the prepared agar plates with the standardized bacterial suspension using a multipoint inoculator or a calibrated loop.

-

Controls:

-

Growth Control: An agar plate without this compound, inoculated with the test organisms.

-

Sterility Control: An uninoculated agar plate.

-

-

Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35 ± 2 °C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a faint haze or a single colony.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This is achieved by testing standard reference strains with known MIC values for this compound.

Table 1: Quality Control Parameters for this compound MIC Testing

| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Broth Microdilution/Agar Dilution | 0.5 - 2 |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution/Agar Dilution | 0.25 - 1 |

Note: As this compound is an older antibiotic, these QC ranges are based on historical CLSI data. Laboratories should verify these ranges with the most current applicable standards or through internal validation.

Data Presentation and Interpretation

The MIC values are reported in µg/mL. The interpretation of these values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.

Table 2: CLSI and EUCAST MIC Breakpoints for this compound (Historical Data)

| Organism Group | CLSI Breakpoints (µg/mL) | EUCAST Breakpoints (µg/mL) |

| S | I | |

| Enterobacterales | ≤8 | 16 |

| Staphylococcus aureus | ≤8 | 16 |

Note: this compound breakpoints have been largely removed from the most recent CLSI and EUCAST tables. The values presented here are for informational purposes and are based on older guidelines. Clinical interpretation should be performed with caution and in consultation with an infectious disease specialist.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for this compound MIC Determination.

Caption: Mechanism of Action of this compound.

Application Note and Protocol for the Quantification of Cefamandole using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cefamandole in various matrices using High-Performance Liquid Chromatography (HPLC). The described methods are suitable for quality control, pharmacokinetic studies, and stability testing of this compound.

Introduction

This compound is a second-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its therapeutic efficacy is dependent on maintaining optimal concentrations in the body. Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for pharmaceutical development and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose due to its high specificity, sensitivity, and reproducibility.[2][3]

This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Additionally, a summary of various reported HPLC methods is provided for comparative purposes, offering flexibility in method selection based on available resources and specific analytical needs.

Experimental Workflow

The general workflow for the HPLC quantification of this compound is illustrated below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

Figure 1. A generalized experimental workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol: Isocratic RP-HPLC Method

This protocol describes a specific, validated method for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (Purity > 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate (Analytical grade)

-

Phosphoric acid (Analytical grade)

-

Triethylamine (Analytical grade)

-

Sodium sulfate (Analytical grade)

-

Water, purified (e.g., Milli-Q or equivalent)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4][5]

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol / Aqueous solution (31:69, v/v). The aqueous solution contains 20 mM sodium sulfate, 0.5 mL/L phosphoric acid, and 0.2 mL/L triethylamine, adjusted to pH 6.0 with NaOH.[6] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Mobile Phase: Prepare the aqueous component by dissolving the specified amounts of sodium sulfate, phosphoric acid, and triethylamine in purified water. Adjust the pH to 6.0 using sodium hydroxide. Filter through a 0.45 µm membrane filter and degas prior to use. Mix with methanol in the specified ratio.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Pharmaceutical Formulations: Reconstitute or dissolve the formulation in the mobile phase to obtain a theoretical concentration within the calibration range. Further dilutions may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Biological Fluids (e.g., Serum, Plasma):

-

To 0.5 mL of the sample, add 1.0 mL of acetonitrile to precipitate proteins.[6]

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the same working standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are typically:

-

Tailing factor (Asymmetry factor): ≤ 2.0

-

Theoretical plates (N): > 2000

-

Relative Standard Deviation (RSD) for peak area and retention time: ≤ 2.0%

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in the samples is then calculated using this equation.

Summary of Reported HPLC Methods for this compound Quantification

The following table summarizes various HPLC methods reported in the literature, providing a comparative overview of different chromatographic conditions and performance parameters.

| Parameter | Method 1[6] | Method 2[2] | Method 3[7] | Method 4[8] |

| Matrix | Serum, Urine, Dialysis Fluid | Plasma | Plasma, Urine | Pharmaceutical Dosage Forms |

| Column | Reversed-phase | C18 reversed-phase | Reversed-phase C8 | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Aqueous solution (31:69, v/v) containing phosphoric acid, sodium sulfate, and triethylamine, pH 6.0 | Various percentages of 0.01 M sodium acetate and acetonitrile-methanol | Methanol-5 mM tetrabutylammonium bromide (45:55, v/v) | Triethylamine:Methanol:Acetonitrile:Ultra Pure Water (2:10:20:68, v/v/v/v) |

| Flow Rate | Not specified | Not specified | Not specified | 1.0 mL/min |

| Detection | UV | UV | UV | PDA at 265 nm |

| Retention Time | 12 min | 4 to 6 min | Not specified | Not specified |

| Linearity Range | 1.0 to 20.0 mg/L in serum | Therapeutic range | Not specified | 0.1–80 µg/ml |

| LOD/LOQ | LOD: 0.5 mg/L (serum), 1.0 mg/L (dialysis fluid), 5.0 mg/L (urine) | LOD: 0.2 to 1.0 µg/ml | LOD: 0.5 µg/ml | Not specified |

| Precision (RSD%) | < 8% (within-day and between-day) | 3 to 4% | < 4.9% (intra- and inter-assay) | < 2% |

| Accuracy/Recovery | Not specified | 93 to 101% | Not specified | > 99% |

Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is often evaluated by analyzing placebo samples and performing forced degradation studies.[9][10]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[11]

-

Accuracy: The closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No peaks or very small peaks | - No injection or incorrect injection volume- Detector issue (lamp off)- Incorrect mobile phase composition | - Check autosampler and syringe- Ensure detector lamp is on and warmed up- Verify mobile phase preparation and composition |

| Broad or split peaks | - Column contamination or degradation- Sample overload- Incompatible sample solvent | - Flush or replace the column- Reduce sample concentration or injection volume- Ensure the sample is dissolved in the mobile phase or a weaker solvent |

| Shifting retention times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction (unstable flow rate) | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Check pump for leaks and degas the mobile phase |

| High backpressure | - Blockage in the system (e.g., frit, tubing, column)- Particulate matter in the sample | - Filter all samples and mobile phases- Reverse flush the column (if recommended by manufacturer)- Systematically check components for blockage |

Conclusion